An In-depth Technical Guide to 1-Oxa-9-azaspiro[5.5]undecane: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 1-Oxa-9-azaspiro[5.5]undecane: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The 1-oxa-9-azaspiro[5.5]undecane core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry and drug discovery. Its unique three-dimensional spirocyclic architecture, which combines the rigidity of a cyclic system with a defined spatial arrangement of heteroatoms, makes it a "privileged" structure. This means that the 1-oxa-9-azaspiro[5.5]undecane framework has been found to be a versatile building block for designing ligands that can interact with a wide range of biological targets.[1][2] Derivatives of this core structure have shown promise in developing novel therapeutics, particularly in the areas of infectious diseases and pain management.[3]
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for the parent 1-oxa-9-azaspiro[5.5]undecane molecule. It is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel bioactive compounds based on this promising scaffold.
Chemical Structure and Core Properties
The fundamental structure of 1-oxa-9-azaspiro[5.5]undecane consists of a piperidine ring and a tetrahydropyran ring fused at a single carbon atom, the spirocenter. This arrangement results in a unique conformational landscape that is crucial for its biological activity.
The parent compound, in its free base form, has the molecular formula C₉H₁₇NO.[4] It is most commonly available and handled in its hydrochloride salt form, 1-oxa-9-azaspiro[5.5]undecane hydrochloride, with the molecular formula C₉H₁₈ClNO.[5]
Below is a summary of the key chemical properties of the core compound and its hydrochloride salt:
| Property | 1-Oxa-9-azaspiro[5.5]undecane (Free Base) | 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride |
| CAS Number | Not explicitly available | 1414958-73-8[5] |
| Molecular Formula | C₉H₁₇NO[4] | C₉H₁₈ClNO[5] |
| Molecular Weight | 155.24 g/mol [6] | 191.70 g/mol [3] |
| Physical Form | Not specified | Solid[5] |
| Storage Conditions | Not specified | 2-8°C, under inert atmosphere[5] |
| Predicted XlogP | 0.9[4] | Not applicable |
It is important to note that while extensive data exists for various derivatives, specific experimental data for the physical properties of the parent compound, such as melting point, boiling point, and detailed solubility, are not widely reported in publicly available literature. Researchers should anticipate that the hydrochloride salt is a solid and should be stored under controlled conditions to ensure its stability.[5]
Diagram: Chemical Structure of 1-Oxa-9-azaspiro[5.5]undecane
Caption: 2D structure of the 1-Oxa-9-azaspiro[5.5]undecane core.
Synthesis of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold
The construction of the 1-oxa-9-azaspiro[5.5]undecane core is a key challenge in the synthesis of its derivatives. Several synthetic strategies have been developed, with the Prins cyclization being one of the most prominent and efficient methods.[7]
The Prins Cyclization Approach
The Prins cyclization is an acid-catalyzed reaction between an alkene (typically a homoallylic alcohol) and a carbonyl compound (an aldehyde or ketone).[8] This reaction proceeds through an oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization to form a tetrahydropyran ring.[9] For the synthesis of the 1-oxa-9-azaspiro[5.5]undecane scaffold, a suitably protected 4-piperidone derivative is reacted with a homoallylic alcohol.
Diagram: Generalized Prins Cyclization for 1-Oxa-9-azaspiro[5.5]undecane Synthesis
Caption: Conceptual workflow of the Prins cyclization for scaffold synthesis.
Exemplary Synthetic Protocol: Prins Cyclization of N-Boc-4-piperidone
Step 1: Reaction Setup
-
To a solution of N-Boc-4-piperidone (1 equivalent) and but-3-en-1-ol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) at room temperature, add a Lewis acid catalyst. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used catalyst for this transformation.[10][11]
Step 2: Reaction Monitoring
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary depending on the specific substrates and reaction conditions.
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected 1-oxa-9-azaspiro[5.5]undecane.
Step 4: Deprotection (for the parent compound)
-
To obtain the parent 1-oxa-9-azaspiro[5.5]undecane, the N-Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.
Spectroscopic Characterization
The structural elucidation of 1-oxa-9-azaspiro[5.5]undecane and its derivatives relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum of the 1-oxa-9-azaspiro[5.5]undecane core will exhibit a complex pattern of signals in the aliphatic region, corresponding to the methylene protons of the piperidine and tetrahydropyran rings. The chemical shifts and coupling patterns of these protons provide valuable information about the conformation of the two rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the spirocyclic system. The chemical shift of the spiro carbon is a characteristic feature of this class of compounds.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate measurement of the molecular weight.[7]
While specific NMR data for the unsubstituted parent compound is not widely published, the analysis of the spectra of its derivatives consistently confirms the presence of the core spirocyclic backbone.[7]
Applications in Drug Discovery and Medicinal Chemistry
The 1-oxa-9-azaspiro[5.5]undecane scaffold has emerged as a valuable starting point for the development of a diverse range of therapeutic agents. Its rigid, three-dimensional structure allows for the precise positioning of functional groups to optimize interactions with biological targets.
-
Antitubercular Agents: A significant area of research has focused on the development of 1-oxa-9-azaspiro[5.5]undecane derivatives as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis.[7][12] MmpL3 is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-tuberculosis drugs.
-
Analgesics: Derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual µ-opioid receptor agonists and σ₁ receptor antagonists for the treatment of pain.[1] This dual-action mechanism has the potential to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.
-
Other Therapeutic Areas: The versatility of the spirocyclic scaffold suggests its potential application in other therapeutic areas as well. For instance, related spirocyclic compounds have been explored as inhibitors of soluble epoxide hydrolase (sEH) and as agonists for the free fatty acid receptor 1 (FFA1), which are targets for inflammatory and metabolic diseases, respectively.[2][13]
Conclusion
The 1-oxa-9-azaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a unique and versatile platform for the design of novel therapeutic agents. Its synthesis, primarily achieved through the efficient Prins cyclization, provides access to a wide range of derivatives with diverse biological activities. While detailed physicochemical data for the parent compound remains somewhat elusive in the public domain, the extensive research on its derivatives underscores the importance and potential of this spirocyclic system. As the demand for new and effective drugs continues to grow, the 1-oxa-9-azaspiro[5.5]undecane core is poised to play an increasingly significant role in the future of drug discovery.
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